N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a methylphenoxy group, and an ethoxyethyl chain, which contribute to its distinct chemical behavior.
Scientific Research Applications
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 2-tert-butyl-5-methylphenol with ethylene oxide to form 2-(2-tert-butyl-5-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine under basic conditions to yield N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the compound is converted to its oxalic acid salt by reacting with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain, where halogenating agents like thionyl chloride can replace the hydroxyl group with a halogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine: Lacks the methyl group, resulting in different chemical properties.
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]ethanamine: Has a shorter ethyl chain, influencing its reactivity and interactions.
Uniqueness
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine stands out due to its specific combination of functional groups, which confer unique steric and electronic properties. These characteristics make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-14(2)19-9-10-20-11-12-21-17-13-15(3)7-8-16(17)18(4,5)6;3-1(4)2(5)6/h7-8,13-14,19H,9-12H2,1-6H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZLMPLYWVJJBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCNC(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.